molecular formula C17H18N2O3S B2626299 3-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}pyridine CAS No. 2097863-27-7

3-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}pyridine

Cat. No.: B2626299
CAS No.: 2097863-27-7
M. Wt: 330.4
InChI Key: HIRSSJPTOWJHPM-UHFFFAOYSA-N
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Description

3-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}pyridine is a synthetic chemical compound with the molecular formula C17H18N2O3S and a molecular weight of 330.4 . Its structure incorporates a 2,3-dihydrobenzofuran moiety, a scaffold that has been identified in compounds with documented biological activity, such as novel antihypertensive agents . The core structure also features a pyrrolidine ring and a pyridine ring connected by a sulfonyl group, a functional group commonly used in medicinal chemistry to modulate properties like solubility and binding affinity . This specific molecular architecture, combining nitrogen-containing heterocycles (pyrrolidine and pyridine) with an oxygen-containing heterocycle (dihydrobenzofuran) via a sulfonamide linker, makes it a valuable intermediate for researchers in medicinal chemistry and drug discovery. It is particularly useful for exploring structure-activity relationships (SAR), developing targeted molecular probes, and screening for novel pharmacological activities. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-23(21,16-2-1-7-18-11-16)19-8-5-15(12-19)13-3-4-17-14(10-13)6-9-22-17/h1-4,7,10-11,15H,5-6,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRSSJPTOWJHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}pyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions

3-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of the original compound .

Scientific Research Applications

3-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-tumor and anti-viral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}pyridine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s dihydrobenzofuran-pyrrolidine-sulfonyl-pyridine scaffold is distinct from benzoxazole derivatives (e.g., CAS 2097918-54-0), which replace pyridine with a benzoxazole ring. This substitution likely alters electronic properties and binding affinity .

Commercial Availability and Pricing

Compound Name Catalog Number (Source) Price (USD)
3-({[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}methyl)-1,2-benzoxazole BF14201 Not listed
3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine HB510-1 $400/g (1 g)
2-Cyanopyridine Not provided $8/g (1 g)

Electronic and Pharmacokinetic Properties

  • The dihydrobenzofuran moiety may enhance metabolic stability compared to unsubstituted benzofurans, as seen in NOS-targeting analogs () .

Biological Activity

3-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}pyridine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyridine core substituted with a sulfonyl group and a pyrrolidine moiety linked to a benzofuran structure. The structural formula can be represented as follows:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its anticancer properties and neuroprotective effects.

Anticancer Activity

Research has indicated that this compound exhibits significant antiproliferative effects against several cancer cell lines. A study evaluated its cytotoxic effects against breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. The results showed that the compound induced apoptosis and inhibited cell proliferation effectively.

Cell LineIC50 (µM)Mechanism of Action
MCF-75.2Apoptosis induction
HCT1167.8Cell cycle arrest
A5496.4ROS generation

The compound's mechanism involves the activation of caspase pathways leading to programmed cell death. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptosis.

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies suggest that it may reduce oxidative stress in neuronal cells, which is crucial for conditions like Alzheimer's disease. The compound appears to modulate neuroinflammatory responses and improve neuronal survival under stress conditions.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In vivo studies using xenograft models demonstrated significant tumor growth inhibition when treated with the compound compared to control groups.
  • Neurodegenerative Disease Models : Animal models of Alzheimer's disease showed improved cognitive function and reduced amyloid plaque formation following treatment with the compound.

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